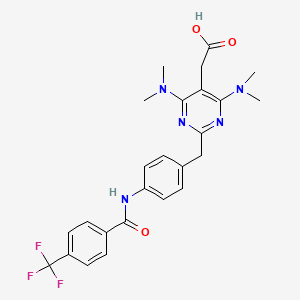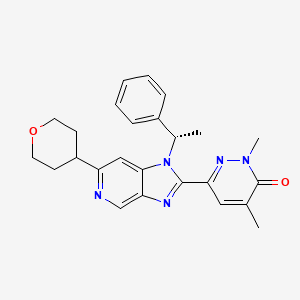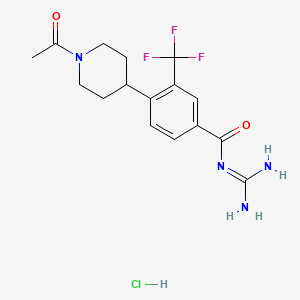
双-PEG11-酸
描述
Bis-PEG11-acid is a PEG-based PROTAC linker . It contains two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acids of Bis-PEG11-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of Bis-PEG11-acid is C26H50O15 . Its molecular weight is 602.7 g/mol .
Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG11-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Physical And Chemical Properties Analysis
Bis-PEG11-acid has a molecular weight of 602.7 g/mol . Its molecular formula is C26H50O15 . It has a topological polar surface area of 176 Ų . It has a rotatable bond count of 36 . It has a complexity of 507 .
科学研究应用
Drug Delivery Systems
Bis-PEG11-acid, as a PEG derivative, has been utilized in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery . The terminal carboxylic acids can react with primary amine groups to form a stable amide bond , which is crucial for attaching drugs to the PEG molecule. This process, known as PEGylation, can prolong the blood circulation times of drugs, increasing the probability that the drug reaches its site of action before being cleared from the body .
Protein Crosslinking
Bis-PEG11-acid can be used in protein crosslinking . The terminal carboxylic acids can react with primary amine groups in proteins to form a stable amide bond . This property allows Bis-PEG11-acid to be used as a linker in the formation of protein conjugates, which can be useful in various biological and medical applications .
Hydrogel Preparation
Bis-PEG11-acid has been used in the preparation of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content, porosity and soft consistency, they closely simulate natural living tissue, making them suitable for various biomedical applications .
Biocompatibility
Bis-PEG11-acid is biocompatible, making it suitable for various biomedical applications . Its hydrophilic nature increases solubility in aqueous media, which is beneficial for biological applications .
Self-Healing Materials
While there’s no direct evidence of Bis-PEG11-acid being used in self-healing materials, PEG-based materials have been reported to exhibit self-healing properties . The potential for Bis-PEG11-acid to contribute to this field is an interesting avenue for future research.
Amide Bond Formation
Bis-PEG11-acid can be used in amide bond formation . The terminal carboxylic acids can react with primary amine groups to form a stable amide bond . This property is fundamental to peptide synthesis and protein conjugation, making Bis-PEG11-acid a valuable tool in organic chemistry .
安全和危害
未来方向
Bis-PEG11-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
作用机制
Target of Action
Bis-PEG11-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs, which are molecules that target proteins for degradation . The primary targets of Bis-PEG11-acid are the proteins that are intended for degradation .
Mode of Action
Bis-PEG11-acid interacts with its targets by forming a bridge between the target protein and an E3 ligase . This is achieved through the formation of a stable amide bond with primary amine groups in the presence of activators . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG11-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a complex with the target protein and an E3 ligase, Bis-PEG11-acid facilitates the tagging of the target protein with ubiquitin molecules. This ‘ubiquitination’ signals the proteasome to degrade the tagged protein.
Pharmacokinetics
As a peg-based compound, bis-peg11-acid is likely to have good solubility in aqueous media This property can enhance its bioavailability and distribution in the body
Result of Action
The primary result of the action of Bis-PEG11-acid is the degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is involved in disease progression, its degradation could potentially halt or slow down the disease.
Action Environment
The action of Bis-PEG11-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the amide bond between Bis-PEG11-acid and the primary amine groups Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between Bis-PEG11-acid and its targets
属性
| { "Design of the Synthesis Pathway": "Bis-PEG11-acid can be synthesized by coupling two PEG11-acid molecules using a carbodiimide coupling agent.", "Starting Materials": [ "PEG11-acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve PEG11-acid in DMF and add DCC and NHS to the solution.", "Stir the reaction mixture at room temperature for 2 hours.", "Add DCM to the reaction mixture and stir for an additional 30 minutes.", "Filter the mixture to remove the dicyclohexylurea byproduct.", "Concentrate the filtrate under reduced pressure to obtain the activated PEG11-acid ester.", "Repeat the above steps to activate another PEG11-acid molecule.", "Dissolve the two activated PEG11-acid esters in DCM and add sodium bicarbonate solution to the mixture.", "Stir the reaction mixture at room temperature for 2 hours.", "Filter the mixture and wash the precipitate with diethyl ether.", "Dissolve the precipitate in HCl solution to obtain Bis-PEG11-acid." ] } | |
CAS 编号 |
51178-68-8 |
产品名称 |
Bis-PEG11-acid |
分子式 |
C26H50O15 |
分子量 |
602.67 |
IUPAC 名称 |
4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
InChI 键 |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bis-PEG11-acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)
![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)

![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)